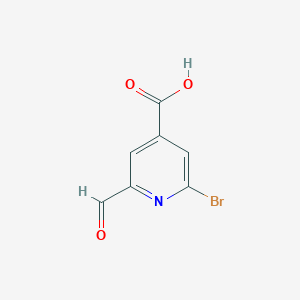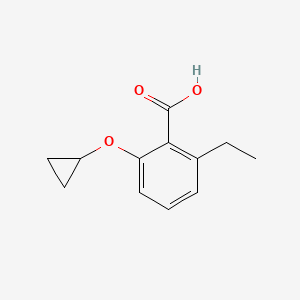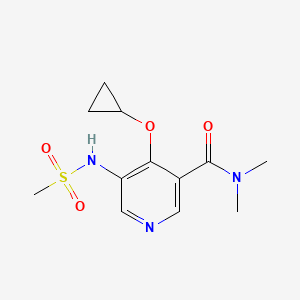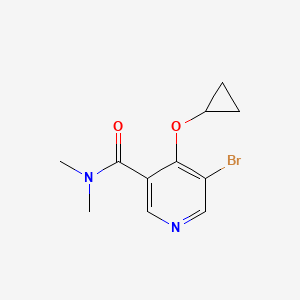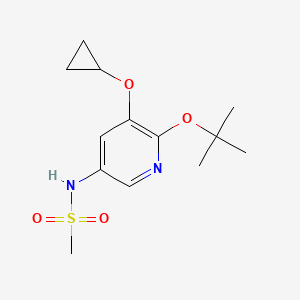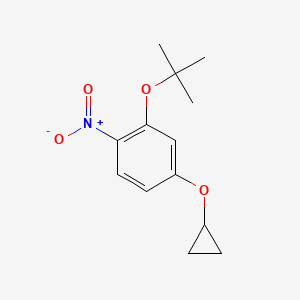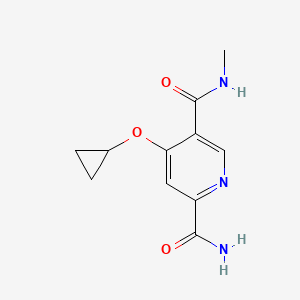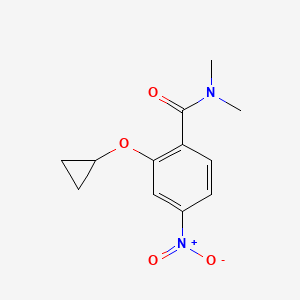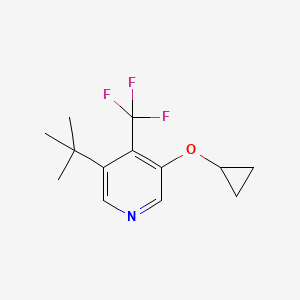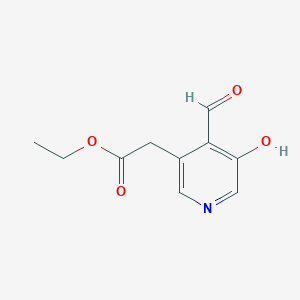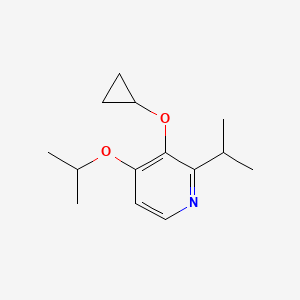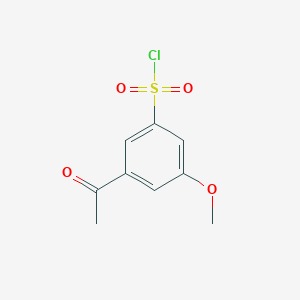
3-Acetyl-5-methoxybenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H9ClO4S and a molecular weight of 248.68 g/mol . This compound is a derivative of benzenesulfonyl chloride, featuring an acetyl group at the 3-position and a methoxy group at the 5-position on the benzene ring. It is primarily used in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Acetyl-5-methoxybenzenesulfonyl chloride can be synthesized through the sulfonylation of 3-acetyl-5-methoxybenzene. The reaction typically involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. These processes often utilize advanced reactors and automated systems to maintain optimal reaction conditions and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids or bases may be used to catalyze the reactions.
Solvents: Organic solvents such as dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
3-Acetyl-5-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-acetyl-5-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its role as a chemical reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog without the acetyl and methoxy groups.
3-Methoxybenzenesulfonyl Chloride: Lacks the acetyl group but has the methoxy group at the 3-position.
3-Acetylbenzenesulfonyl Chloride: Lacks the methoxy group but has the acetyl group at the 3-position.
Uniqueness
3-Acetyl-5-methoxybenzenesulfonyl chloride is unique due to the presence of both the acetyl and methoxy groups, which can influence its reactivity and the types of reactions it undergoes. These functional groups can also affect the compound’s solubility and interaction with other molecules, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H9ClO4S |
|---|---|
Peso molecular |
248.68 g/mol |
Nombre IUPAC |
3-acetyl-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c1-6(11)7-3-8(14-2)5-9(4-7)15(10,12)13/h3-5H,1-2H3 |
Clave InChI |
HHNRBZXYAHCUPD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



